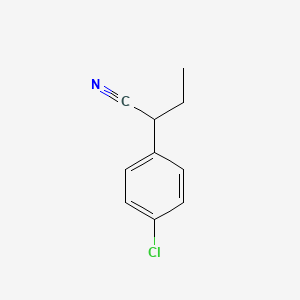

2-(4-Chlorophenyl)butanenitrile

Description

Contextualization of Nitrile Chemistry in Organic Synthesis

Nitriles, organic compounds containing a -C≡N functional group, are of immense importance in organic synthesis. The unique electronic structure of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, imparts a rich and diverse reactivity. This allows nitriles to serve as versatile building blocks for the synthesis of a wide array of other functional groups and complex molecular frameworks.

The cyano group can be transformed into amines, amides, carboxylic acids, ketones, and various heterocyclic systems through reactions such as hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgpressbooks.pub Furthermore, nitriles can participate in a variety of carbon-carbon bond-forming reactions. They can act as directing groups in C-H bond functionalization, participate in cycloaddition reactions, and serve as radical acceptors in cascade strategies. nih.gov This versatility has cemented the role of nitriles as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Significance of Chlorophenyl Derivatives in Medicinal and Agrochemical Research

The incorporation of a chlorophenyl group into a molecule can significantly influence its biological activity. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the aromatic ring, affecting how the molecule interacts with biological targets. Furthermore, the presence of chlorine often increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Chlorophenyl derivatives are found in a wide range of pharmaceuticals and agrochemicals. In medicinal chemistry, these compounds have shown potential as antimicrobial and anticancer agents. For example, the chlorophenyl moiety is a key structural feature in several marketed drugs. In the field of agrochemicals, chlorophenyl-containing compounds are utilized as insecticides and fungicides, where the chlorine substitution can contribute to their potency and stability in the environment. The structural similarity of compounds like 2-(4-Chlorophenyl)-3-methylbutanenitrile to pyrethroid insecticides such as fenvalerate (B1672596) highlights the potential of this class of molecules in agricultural applications.

Historical Perspectives on the Synthesis and Reactivity of Related Phenylacetonitriles

The synthesis of phenylacetonitriles, also known as benzyl (B1604629) cyanides, has a long history in organic chemistry. Early methods often involved the reaction of a benzyl halide with an alkali metal cyanide. phasetransfer.com A significant advancement in the synthesis of α-alkylated phenylacetonitriles was the development of phase-transfer catalysis (PTC). This technique allows for the efficient alkylation of active methylene (B1212753) compounds like phenylacetonitrile (B145931) under mild conditions, using a catalytic amount of a phase-transfer agent to facilitate the reaction between reactants in immiscible phases. nih.gov This method provides a simpler and often higher-yielding alternative to traditional methods that required strictly anhydrous solvents and strong bases. youtube.com

The reactivity of the α-carbon of phenylacetonitriles has been extensively explored. The acidity of the α-protons allows for deprotonation to form a carbanion, which can then act as a nucleophile in various reactions, including alkylations. More recent developments in this area include transition metal-catalyzed α-arylation reactions, which allow for the direct coupling of aryl halides with the α-position of nitriles, providing a powerful tool for the synthesis of complex α-aryl nitrile derivatives.

Detailed Research Findings

The synthesis of 2-(4-Chlorophenyl)butanenitrile can be achieved through the α-alkylation of 4-chlorophenylacetonitrile with an ethyl halide, such as ethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the α-carbon of the nitrile, followed by nucleophilic attack on the ethyl halide. The use of phase-transfer catalysis is a common and effective method for this transformation.

The reactivity of this compound is characteristic of α-aryl nitriles. The nitrile group can undergo hydrolysis to form 2-(4-chlorophenyl)butanoic acid or can be reduced to form the corresponding amine, 2-(4-chlorophenyl)butan-1-amine. libretexts.orgpressbooks.pubgoogle.comchemguide.co.ukyoutube.com The presence of the α-hydrogen allows for further functionalization at this position.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a multiplet for the aromatic protons of the chlorophenyl group, and a signal for the α-proton. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), the nitrile carbon, and the α-carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.65 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. |

Structure

2D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQXAYHQYYHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl Butanenitrile and Its Derived Structures

Direct Synthesis Approaches to 2-(4-Chlorophenyl)butanenitrile

The direct formation of the this compound structure is primarily accomplished through two effective strategies: alkylative cyanation and transition metal-catalyzed cross-coupling reactions.

Alkylative Cyanation Strategies

Alkylative cyanation represents a classical and direct method for the synthesis of this compound. This approach typically involves the deprotonation of a precursor, 4-chlorophenylacetonitrile, to form a carbanion, which then undergoes nucleophilic attack on an ethylating agent.

Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. mdpi.comyoutube.com In a typical PTC system, 4-chlorophenylacetonitrile is reacted with an ethyl halide (such as ethyl bromide or ethyl chloride) in a biphasic system consisting of an organic solvent and a concentrated aqueous solution of a strong base, like sodium hydroxide (B78521). mdpi.comyoutube.com A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the hydroxide ion into the organic phase to generate the carbanion from 4-chlorophenylacetonitrile. youtube.com This carbanion then readily reacts with the ethyl halide to yield this compound. The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often higher yields compared to traditional homogeneous methods. acsgcipr.org The efficiency of the catalyst can be influenced by its lipophilicity, with catalysts having a total carbon count (C#) between 16 and 32 often showing desirable reactivity. acsgcipr.org

Alternative approaches to alkylation have also been explored, such as using dimethyl sulfoxide (B87167) (DMSO) as a solvent in the presence of an alkali metal hydroxide. google.com

Table 1: Alkylative Cyanation of 4-Chlorophenylacetonitrile

| Catalyst/Solvent System | Base | Ethylating Agent | Key Features |

| Phase-Transfer Catalysis (PTC) mdpi.comyoutube.com | Conc. aq. NaOH | Ethyl halide | Biphasic system, utilizes quaternary ammonium salts. youtube.com |

| Dimethyl Sulfoxide (DMSO) google.com | NaOH | Ethyl halide | Homogeneous reaction conditions. google.com |

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis, particularly with nickel and palladium, provides a powerful and versatile alternative for the construction of the C-C bond in this compound. researchgate.netorganic-chemistry.org These methods often exhibit high functional group tolerance and can be rendered asymmetric to produce enantioenriched products. nih.gov

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a highly effective method for forming C(sp³)–C(sp²) bonds. nih.govnumberanalytics.com In the context of synthesizing this compound, this could involve the cross-coupling of a (4-chlorophenyl)zinc halide with a 2-bromobutanenitrile, or an organozinc reagent derived from an ethyl group with 2-bromo-2-(4-chlorophenyl)acetonitrile.

A significant advancement in this area is the development of stereoconvergent Negishi couplings. nih.gov These reactions can utilize a racemic α-bromo nitrile and, in the presence of a chiral nickel catalyst, produce a single enantiomer of the α-arylnitrile product in high yield and enantiomeric excess. nih.gov For instance, nickel-catalyzed Negishi arylations of racemic α-bromonitriles have been shown to generate enantioenriched α-arylnitriles. nih.gov The reaction often employs a nickel(II) salt, such as NiCl₂·glyme, in conjunction with a chiral ligand, like a bis(oxazoline) ligand. nih.gov These couplings can proceed at remarkably low temperatures, down to -78 °C, which is a testament to the high reactivity of the catalytic system. nih.gov The versatility of the Negishi coupling allows for a broad range of functional groups to be tolerated in both the organozinc reagent and the electrophile. nih.govresearchgate.net

Table 2: Nickel-Catalyzed Negishi Coupling for α-Arylnitrile Synthesis

| Catalyst System | Substrates | Key Features |

| NiCl₂·glyme / Chiral bis(oxazoline) ligand nih.gov | Racemic α-bromonitrile, Arylzinc reagent | Stereoconvergent, produces enantioenriched α-arylnitriles at low temperatures. nih.gov |

| Nickel-N-Heterocyclic Carbene (NHC) Complexes | Aryl chlorides, Organozinc reagents | Efficient for coupling with readily available aryl chlorides. |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Precursor

This compound is a valuable building block in organic synthesis, allowing for the construction of more complex molecules through modifications at both the butane (B89635) backbone and the nitrile functional group. mdpi.comnih.gov

Functionalization of the Butane Backbone

Further functionalization of the butane backbone of this compound can lead to a diverse array of structures. For instance, the methylene (B1212753) group adjacent to the nitrile (the α-position) can be further alkylated or functionalized. The presence of the nitrile group activates this position, making the α-proton acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then react with various electrophiles to introduce new substituents.

Additionally, more complex synthetic strategies can introduce functionality at other positions of the butane chain, although this often requires multi-step sequences. For example, derivatives such as 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile have been synthesized, indicating that modifications at the γ-position are possible, leading to compounds with potential neuroactive properties. nih.govboronmolecular.com

Derivatization at the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a wide range of compound classes. ontosight.airesearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgbyjus.comchemguide.co.uk Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, will produce 2-(4-chlorophenyl)butanoic acid and an ammonium salt. byjus.comchemguide.co.uk Basic hydrolysis, using a base such as sodium hydroxide, will initially form the carboxylate salt, which upon acidification will yield the carboxylic acid. chemguide.co.uk This transformation is a common step in the synthesis of pharmaceuticals and other fine chemicals.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-chlorophenyl)butan-1-amine. chemguide.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for the reduction of nitriles. chemguide.co.uk

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. libretexts.org The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org For example, reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 1-(4-chlorophenyl)-1-pentanone.

Table 3: Common Derivatizations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis libretexts.orgbyjus.com | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction chemguide.co.uk | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Grignard Reaction libretexts.org | R-MgX, then H₃O⁺ | Ketone |

Introduction of Heterocyclic Systems

The incorporation of heterocyclic rings into the this compound framework is a key strategy for modifying its chemical properties. A prominent example involves the synthesis of derivatives containing a pyridine (B92270) ring. One such compound is (2RS)-2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile. boronmolecular.comnih.gov In this structure, a pyridin-2-yl group is attached directly to the carbon atom bearing the nitrile and the 4-chlorophenyl group. The synthesis of such compounds can be achieved through nucleophilic substitution reactions where a pyridine-containing nucleophile is introduced.

Another approach involves the reaction of precursors derived from 4-chlorophenyl structures with reagents that form a heterocyclic ring. For instance, chalcones containing a 4-chlorophenyl group can serve as starting materials. The synthesis of a novel 2-[2-carboxymethylthio-2-(4-chlorophenyl) ethyl]-2-(4-chlorophenyl)-4-thiazolidinone has been reported, starting from p,p'-dichlorochalcone and thioglycollic acid. researchgate.net This demonstrates the construction of a thiazolidinone ring, a sulfur and nitrogen-containing heterocycle. researchgate.net The reaction of alkenyl nitriles is also a versatile method for creating a wide array of heterocycles. longdom.org

The introduction of pyridine rings can also be accomplished via SNAr (Nucleophilic Aromatic Substitution) reactions. For example, the reaction between an alcohol and 2-chloropyridine (B119429) can be used to link a pyridine unit to the main structure. beilstein-journals.org

Table 1: Examples of Heterocyclic Derivatives

| Compound Name | Heterocyclic System |

|---|---|

| (2RS)-2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | Pyridine boronmolecular.comnih.gov |

Asymmetric Synthesis of Chiral Analogues

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the development of pharmacologically active substances. nih.gov For α-aryl nitriles like this compound, which possesses a stereogenic center at the carbon adjacent to the nitrile group, several asymmetric synthesis strategies are applicable.

Catalytic asymmetric synthesis provides a direct route to enantioenriched secondary nitriles. nih.gov A powerful method is the stereoconvergent cross-coupling of racemic α-halonitriles with organometallic reagents using a chiral catalyst. For instance, the Negishi cross-coupling of racemic α-bromonitriles with organozinc compounds in the presence of a chiral palladium or nickel catalyst can produce α-arylnitriles with high enantiomeric excess (ee). nih.gov

Organocatalysis represents another significant advancement in asymmetric synthesis. researchgate.netchiralpedia.com Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze enantioselective reactions. nih.govchiralpedia.com For the synthesis of chiral butanenitrile analogues, an asymmetric Michael addition to an α,β-unsaturated precursor could be a viable strategy, catalyzed by a chiral organocatalyst to establish the stereocenter. nih.gov Continuous flow chemistry is also being explored to enhance the efficiency and scalability of these asymmetric syntheses. nih.gov

Table 2: Key Concepts in Asymmetric Synthesis

| Method | Description | Catalyst/Reagent Examples |

|---|---|---|

| Asymmetric Cross-Coupling | Reaction of a racemic electrophile with a nucleophile in the presence of a chiral catalyst to form an enantioenriched product. nih.gov | Palladium complexes with chiral ligands (e.g., bis(oxazolines)) nih.gov |

| Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective transformations. researchgate.netchiralpedia.com | Proline derivatives, Cinchona alkaloids nih.govchiralpedia.com |

Mechanistic Investigations of Synthetic Transformations

Role of Catalysts and Ligands in C-N and C-C Bond Formation

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of this compound and its derivatives. Catalysts and their associated ligands play a pivotal role in controlling the efficiency and selectivity of these reactions. uab.cat

In C-C bond formation, such as the arylation of the α-carbon, transition metal catalysts, particularly palladium, are extensively used. nih.govuab.cat In cross-coupling reactions like the Negishi or Suzuki couplings, the catalyst cycle typically involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; ligands such as phosphines or N-heterocyclic carbenes (NHCs) modulate the electronic and steric properties of the metal center, influencing reaction rates and selectivity. uab.cat For asymmetric versions, chiral ligands (e.g., chiral bis(oxazolines)) are essential to induce enantioselectivity. nih.gov

The introduction of the nitrile group (C-N bond formation) often occurs via hydrocyanation, the addition of hydrogen cyanide (or a cyanide source like trimethylsilyl (B98337) cyanide) across a double bond. nih.gov This reaction can be catalyzed by various species, including Lewis acids or bases. For example, cesium carbonate (Cs₂CO₃) has been used as a catalyst in the synthesis of related nitrile compounds. nih.gov

Elucidation of Reaction Intermediates in Cyanoalkylation

Cyanoalkylation, the process of introducing a cyanoalkyl group, proceeds through specific reaction intermediates. In the context of synthesizing this compound, a common route is the conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated precursor, such as (E)-1-(4-chlorophenyl)but-2-en-1-one.

The mechanism involves the attack of the cyanide ion (CN⁻) at the β-carbon of the unsaturated system. This step generates a resonance-stabilized enolate intermediate. The negative charge of this intermediate is delocalized across the oxygen atom and the α-carbon. In the subsequent step, this enolate intermediate is protonated, typically by a proton source like water present in the reaction mixture, to yield the final α-cyano ketone product. nih.gov The initial unsaturated compound can be seen as a precursor that, upon reaction, leads to the butanenitrile structure. The stability and reactivity of the enolate intermediate are key factors that determine the outcome of the reaction.

Chemical Reactivity and Mechanistic Studies of 2 4 Chlorophenyl Butanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a linear geometry and a carbon-nitrogen triple bond. The carbon and nitrogen atoms are sp-hybridized, and the significant electronegativity difference between them results in a polar bond with a partial positive charge on the carbon and a partial negative charge on the nitrogen. libretexts.orgwikipedia.org This inherent polarity makes the nitrile carbon electrophilic and susceptible to a variety of chemical transformations. libretexts.orglibretexts.orgreddit.com

Nucleophilic Addition Reactions

The electrophilic nature of the nitrile carbon makes it a prime target for nucleophiles. libretexts.orgwikipedia.org In these reactions, the nucleophile attacks the carbon atom, leading to the cleavage of one of the π-bonds and the formation of an imine anion intermediate. libretexts.orglibretexts.org This intermediate can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions involving nitriles include:

Addition of Grignard Reagents: Reaction with Grignard reagents (R-MgX) results in the formation of an imine salt, which upon hydrolysis yields a ketone. wikipedia.org

Addition of Hydride: Reducing agents like lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the nitrile carbon. libretexts.orgyoutube.combham.ac.uk This process, after a second hydride addition and workup, leads to the formation of a primary amine. libretexts.orglibretexts.org

Addition of Water (Hydrolysis): In the presence of acid or base, water can act as a nucleophile, leading to the hydrolysis of the nitrile. This reaction proceeds through an amide intermediate to ultimately form a carboxylic acid. libretexts.orglibretexts.org

Addition of Alcohols: In the Pinner reaction, alcohols add to the nitrile in the presence of an acid catalyst. wikipedia.org

The table below summarizes some key nucleophilic addition reactions of nitriles.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Hydride | LiAlH₄ | Imine anion | Primary Amine |

| Grignard Reagent | CH₃MgBr | Imine salt | Ketone (after hydrolysis) |

| Water | H₂O (acid or base catalyzed) | Amide | Carboxylic Acid |

| Alcohol | ROH (acid catalyzed) | Imidate | Ester or Amide |

This table provides a generalized overview of nitrile reactivity.

Electrophilic Character and Reactivity

The electrophilicity of the nitrile carbon is a key determinant of its reactivity. A resonance structure can be drawn that places a formal positive charge on the carbon atom, highlighting its electron-deficient character. libretexts.org This makes the nitrile group susceptible to attack by a wide range of nucleophiles. libretexts.orgwikipedia.org The reactivity of the nitrile can be influenced by the electronic nature of the substituents attached to it. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles.

Hydrolysis and Reduction Pathways

Hydrolysis: The conversion of the nitrile group in 2-(4-chlorophenyl)butanenitrile to a carboxylic acid can be achieved through hydrolysis under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by the weak nucleophile, water. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. libretexts.org

In both cases, an amide intermediate is formed, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org Studies on the biocatalytic hydrolysis of a related compound, 3-(4-chlorophenyl)-glutaronitrile, have demonstrated the use of nitrilase enzymes to achieve this transformation with high stereoselectivity. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water yields the primary amine. libretexts.orglibretexts.org

Reactions Involving the Chlorophenyl Moiety

Influence of Chlorine Substitution on Aromatic Reactivity

The chlorine atom is an ortho, para-directing group in electrophilic aromatic substitution reactions, yet it is also a deactivating group. docbrown.infomsu.edu This is due to the interplay of two opposing effects:

Inductive Effect: Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene (B151609) ring through the sigma bond (inductive effect). This deactivates the ring towards electrophilic attack. msu.edu

Resonance Effect: The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system (resonance effect). This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position. docbrown.info

The activating influence of chlorine in nucleophilic aromatic substitution decreases in the order of ortho > meta > para relative to a hydrogen atom at the same position. rsc.org

Oxidation Reactions at the Aromatic Ring

The chlorophenyl group can undergo oxidation, although this often requires harsh conditions. Electrochemical oxidation has been explored as a method for the remediation of chlorinated phenols. dss.go.th This process can involve the formation of a radical cation, which can then undergo further reactions, including the formation of quinone derivatives and eventual ring-opening to form aliphatic acids. dss.go.th In some cases, oxidation can be facilitated by hydroxyl radicals generated at an electrode surface. dss.go.thacs.org The oxidation of chlorophenols can lead to the formation of products such as p-benzoquinone and 2-chloro-p-benzoquinone. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The structural framework of this compound provides a versatile scaffold for intramolecular reactions, leading to the formation of various heterocyclic structures. These transformations are often driven by the inherent reactivity of the nitrile group and the potential for the chlorophenyl moiety to participate in or influence reaction pathways.

Formation of Butyrolactams and Related Structures

The intramolecular cyclization of derivatives of this compound can lead to the formation of substituted γ-butyrolactams. These five-membered lactam rings are significant structural motifs in many biologically active compounds. The synthesis of these structures can be achieved through various synthetic strategies. For instance, the cyclization of γ-aminobutyric acid derivatives, which can be conceptually derived from this compound, is a common route to γ-butyrolactams. researchgate.net

Methodologies for synthesizing substituted γ-butyrolactams often involve multi-step sequences. One such approach starts from mucochloric acid, which can be converted to a β-substituted γ-butyrolactam through reductive amination followed by reduction and deprotection steps. researchgate.net Another strategy involves the organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to enoylpyridines, which provides access to optically active γ-substituted butyrolactams with high yields and stereoselectivities. rsc.org Additionally, highly functionalized γ-hydroxy butyrolactams can be prepared from β-cyano ketones and aldehydes under basic conditions. nih.gov

While direct intramolecular cyclization of this compound itself to a butyrolactam is not explicitly detailed in the provided context, the synthesis of related structures underscores the importance of the butyrolactam core in medicinal and synthetic chemistry. nih.govrsc.org The preparation of β-(4-chlorophenyl)-γ-butyrolactone, a related oxygen-containing heterocycle, has been described and involves the resolution of diastereoisomeric 4-hydroxybutyramides. scielo.org.mx

Rearrangements Leading to Fused Ring Systems

The reactivity of this compound and its derivatives extends to rearrangements that form fused ring systems, which are polycyclic structures where rings share one or more bonds. iupac.org These complex architectures are of significant interest in materials science and medicinal chemistry.

One example of such a rearrangement involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally related to this compound. This reaction proceeds via a nucleophilic intramolecular cyclization followed by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles, a class of fused heterocyclic compounds. nih.gov This transformation highlights how intramolecular events can lead to the construction of intricate polycyclic frameworks.

The synthesis of fused ring systems can also be approached through the functionalization of pre-existing heterocyclic cores. For example, thienopyrroles, which consist of a fused thiophene (B33073) and pyrrole (B145914) ring, are valuable in medicinal chemistry. researchgate.net The development of synthetic routes to such fused systems is an active area of research, often involving the careful design of substrates that can undergo specific cyclization and rearrangement reactions. researchgate.netbeilstein-journals.orgrsc.org

Catalytic Activation and Transformation Mechanisms

Catalysis plays a pivotal role in activating and transforming this compound and related compounds, enabling reactions that would otherwise be difficult to achieve. Copper-based catalytic systems have proven particularly effective in this regard.

Copper-Catalyzed Photoinduced Reactions

Photoinduced, copper-catalyzed reactions represent a modern approach to forming carbon-nitrogen and other bonds under mild conditions. caltech.edu These reactions often proceed through radical pathways and can overcome limitations of traditional thermal methods. For example, a photoinduced variant of the Ullmann C-N arylation has been shown to proceed at temperatures as low as -40 °C. caltech.edu

In the context of compounds related to this compound, copper-catalyzed photoinduced amination has been used to synthesize 2-(4-chlorophenyl)-2-(p-tolylamino)butanenitrile from 2-chloro-2-(4-chlorophenyl)butanenitrile and p-toluidine (B81030) with high yield and enantioselectivity. This highlights the power of combining copper catalysis with photochemical activation to achieve challenging transformations with high levels of control.

A dual photoredox and copper catalysis system has been developed for the difunctionalization of electron-deficient alkenes. acs.org This process involves the generation of an aryl radical from an aryldiazonium salt via single-electron transfer with an excited-state photocatalyst. This radical then adds to the alkene, and the resulting alkyl radical is trapped by a Cu(II) species to form a Cu(III) complex, which undergoes reductive elimination to afford the final product. acs.org

Radical Pathway Elucidation

Understanding the radical pathways in these catalytic reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often employ trapping experiments and spectroscopic techniques to identify radical intermediates.

In copper-catalyzed asymmetric radical reactions, the use of specific ligands is critical for both efficient radical generation and controlling stereoselectivity. acs.org For instance, in the copper-catalyzed asymmetric hydroboration of alkenes, detailed mechanistic studies have identified key copper(I) intermediates. nih.govescholarship.org The reaction of these intermediates with a borane (B79455) is often the turnover-limiting step, proceeding with retention of configuration. nih.gov

In the dual photoredox/copper catalysis system, the proposed mechanism involves single-electron transfer steps to generate radical species. acs.org The involvement of radicals can be confirmed through experiments such as trapping with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org

Kinetic Studies of Catalyzed Processes

Kinetic studies are essential for elucidating the detailed mechanisms of catalyzed reactions, including the identification of rate-determining steps and the nature of the active catalytic species. nih.gov

In the copper-catalyzed asymmetric hydroboration of vinylarenes, kinetic analysis has shown that the turnover-limiting step is the borylation of a phenethylcopper(I) complex. nih.govescholarship.org For internal alkenes, however, the rate-limiting step is the insertion of the alkene into a copper(I) hydride. nih.gov These findings demonstrate that the reaction mechanism can be highly dependent on the substrate.

The study of non-linear effects (NLEs), where a non-linear relationship exists between the enantiomeric excess of the chiral ligand and the product, can also provide deep mechanistic insights. nih.gov By integrating quantitative mass spectrometry with the study of NLEs, it may be possible to more precisely identify the active copper species in complex catalytic systems. nih.gov The quantum yield of a photoinduced reaction, which was determined to be 6.11 in one study, provides a measure of the efficiency of the photochemical process. acs.org

Table of Reaction Parameters

| Reaction Type | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (%) | Ref. |

| Photoinduced Amination | Copper-catalyst, p-toluidine | 2-(4-Chlorophenyl)-2-(p-tolylamino)butanenitrile | 78 | 91 | |

| Asymmetric Michael Addition | Amine-squaramide organocatalyst | α,β-Unsaturated γ-substituted butyrolactams | up to 99 | up to >99 | rsc.org |

| Hydrolysis/Cyclization | KOH, AcOH, HCl | α,β-Unsaturated γ-butyrolactone | 70 | N/A | scielo.org.mx |

| Oxidative Cyclization | Base, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile | 82-90 | N/A | nih.gov |

| Photoredox/Copper Catalysis | Ir-photocatalyst, Cu(OTf)₂ | Difunctionalized alkenes | up to 99 | N/A | acs.org |

Substituent Effects on Reactivity: Hammett Studies

A comprehensive search of the scientific literature did not yield specific Hammett studies conducted directly on this compound or a homologous series of 2-(substituted-phenyl)butanenitriles. The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ). wikipedia.org

The equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. libretexts.org

While no direct Hammett plot for this compound is available, the principles of such a study can be discussed in the context of related structures. For a hypothetical hydrolysis reaction of a series of 2-(substituted-phenyl)butanenitriles, a Hammett study would involve synthesizing a series of these compounds with different substituents (e.g., -NO₂, -CN, -Cl, -H, -CH₃, -OCH₃) at the para position of the phenyl ring. The rate of hydrolysis for each compound would then be measured under identical conditions.

A plot of log(k/k₀) versus the known σ values for each substituent would be constructed. The slope of the resulting line would give the ρ value for the reaction.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups. This would suggest that a negative charge develops in the transition state of the rate-determining step. For example, in a nucleophilic attack on the nitrile carbon, electron-withdrawing groups would stabilize the developing negative charge on the intermediate.

A negative ρ value would imply that the reaction is favored by electron-donating groups. This would suggest the build-up of a positive charge in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state and its proximity to the aromatic ring. A large absolute value of ρ indicates high sensitivity to substituent effects.

Although a specific data table for this compound cannot be generated due to the lack of experimental studies in the public domain, the following table illustrates the type of data that would be collected in a hypothetical Hammett study of the hydrolysis of 2-arylbutanenitriles.

Hypothetical Data for Hammett Study of 2-Arylbutanenitrile Hydrolysis

| Substituent (X) | Substituent Constant (σₚ) | Hypothetical Rate Constant (k) (s⁻¹) | log(k/k₀) |

| -NO₂ | 0.78 | Data not available | Data not available |

| -CN | 0.66 | Data not available | Data not available |

| -Cl | 0.23 | Data not available | Data not available |

| -H | 0.00 | Data not available | Data not available |

| -CH₃ | -0.17 | Data not available | Data not available |

| -OCH₃ | -0.27 | Data not available | Data not available |

In the absence of direct experimental data for this compound, the reactivity can be inferred from general principles. The chloro substituent at the para position is an electron-withdrawing group, primarily through its inductive effect (-I), although it also has a weak resonance donating effect (+M). The net effect is electron withdrawal, which would influence the reactivity at the benzylic carbon and the nitrile group. For instance, in a reaction where a negative charge develops at the benzylic position, the chloro group would have a stabilizing effect, thus increasing the reaction rate compared to the unsubstituted phenylbutanenitrile. Conversely, for a reaction involving the formation of a positive charge at the benzylic position, the chloro group would be destabilizing and decrease the reaction rate.

Further empirical studies are required to determine the specific Hammett parameters and to fully elucidate the electronic effects of substituents on the reactivity of this compound.

Applications of 2 4 Chlorophenyl Butanenitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Organic Scaffolds for Drug Discovery Research

The structural backbone of 2-(4-Chlorophenyl)butanenitrile is a recognized scaffold in medicinal chemistry. The presence of a chlorine atom on the phenyl ring is a common feature in many approved drugs, as it can enhance metabolic stability and binding affinity. nih.gov Likewise, the nitrile group is a key functional group in over 60 commercially available drugs, where it can act as a bioisostere for other groups or participate in crucial binding interactions with biological targets. nih.govresearchgate.net

The 2-(4-chlorophenyl)nitrile framework is a cornerstone in the synthesis of certain neuroactive compounds, particularly H₁-antihistamines, which act on the central nervous system. A prime example is its role as a key intermediate in the production of chlorpheniramine, a widely used antihistamine for treating allergic conditions. google.comresearchgate.net

Synthetic routes described in chemical patents show that a precursor, p-chlorobenzyl cyanide, is reacted with 2-halopyridine to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. google.comgoogle.com This molecule is a direct precursor to chlorpheniramine. The this compound structure itself is an intermediate known as "Chlorpheniramine Nitrile," which can be further elaborated to yield the final drug substance. researchgate.net This underscores the importance of the initial butanenitrile derivative as the foundational building block for this class of neuroactive agents.

Table 1: Key Intermediate in Neuroactive Compound Synthesis

| Intermediate Name | Parent Scaffold | Resulting Drug Class | Reference |

| 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | p-Chlorophenyl Acetonitrile | H₁-Antihistamines | google.com |

| 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | This compound | H₁-Antihistamines | researchgate.net |

The 4-chlorophenyl group is a valuable component in the design of novel anti-infective agents. Research has demonstrated that incorporating this moiety into heterocyclic structures like thiazoles and 1,2,4-triazoles can lead to compounds with significant antimicrobial and antifungal properties. nih.govresearchgate.net

While direct synthesis of a commercial anti-infective from this compound is not widely documented, its structure provides the essential 4-chlorophenyl motif. For instance, studies on newly synthesized 4-(4-chlorophenyl)thiazol-2-amine derivatives showed promising activity against bacteria such as Bacillus subtilis, E. coli, and Staphylococcus aureus. researchgate.net Similarly, novel 1,2,4-triazole (B32235) derivatives bearing a 4-chlorophenyl group have been synthesized and found to possess good to moderate activity against various microorganisms. nih.gov These findings highlight the role of the 4-chlorophenyl scaffold, present in this compound, as a critical building block for developing potential new classes of anti-infective drugs.

Table 2: Research on Anti-infective Agents with a 4-Chlorophenyl Scaffold

| Compound Class | Target Organisms | Key Structural Feature | Reference |

| 4-(4-chlorophenyl)thiazol-2-amine derivatives | B. subtilis, E. coli, S. aureus, A. flavus | 4-chlorophenyl group | researchgate.net |

| 4,5-disubstituted-1,2,4-triazol-3-one derivatives | E. coli, K. pneumoniae, S. aureus | 4-chlorophenyl group | nih.gov |

Generation of Complex Molecules via Multi-Step Reaction Sequences

The chemical architecture of this compound, featuring a reactive nitrile group and an activatable alpha-hydrogen, establishes it as a valuable building block in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of significantly more complex molecular frameworks through sequential reactions. The nitrile moiety can be hydrolyzed to form carboxylic acids or amides, while the carbon atom alpha to the nitrile is susceptible to deprotonation, creating a nucleophilic center for the formation of new carbon-carbon bonds. This reactivity is pivotal in multi-step syntheses, where the butanenitrile derivative acts as a key intermediate, enabling the systematic assembly of intricate target molecules, including pharmacologically active compounds.

A prominent example of its application is in the synthesis of first-generation antihistamines, such as Chlorphenamine. The synthesis of Chlorphenamine showcases a classic multi-step sequence involving the strategic functionalization of a related precursor, 4-chlorophenylacetonitrile, which possesses the same core reactive site. wikipedia.orgwisdomlib.org

The synthesis proceeds in distinct stages:

Arylation: The first step involves the reaction of 4-chlorophenylacetonitrile with a halo-substituted pyridine (B92270), typically 2-chloropyridine (B119429). This reaction is carried out in the presence of a strong base, such as sodium amide (NaNH₂), which deprotonates the carbon alpha to the nitrile group. The resulting carbanion then acts as a nucleophile, displacing the chloride on the pyridine ring to form a new carbon-carbon bond. This step yields the key intermediate, α-(4-chlorophenyl)-2-pyridineacetonitrile. wikipedia.orggoogle.com

Alkylation: The second stage introduces the dimethylaminoethyl side chain, which is crucial for the compound's antihistaminic activity. The intermediate from the previous step is again treated with a strong base, like sodium amide, to generate a nucleophilic carbanion. This is followed by alkylation with a 2-(dimethylamino)ethyl halide, typically the chloride derivative. This substitution reaction attaches the final piece of the core structure, resulting in the formation of 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile. wikipedia.orgwisdomlib.org

Hydrolysis and Decarboxylation: In the final step, the nitrile group of the elaborated intermediate is hydrolyzed under basic conditions and subsequently decarboxylated to yield Chlorphenamine. wikipedia.org This sequence effectively removes the nitrile functional group after it has served its purpose in activating the alpha-carbon for the crucial bond-forming reactions.

The following table details the multi-step synthesis of Chlorphenamine, illustrating the transformation of simpler precursors into a complex, pharmaceutically active molecule.

Table 1: Multi-Step Synthesis of Chlorphenamine

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|

This synthetic route highlights how this compound and its analogues serve as pivotal intermediates. The nitrile group's ability to activate the adjacent carbon for sequential arylation and alkylation reactions is the cornerstone of the strategy for assembling the complex structure of Chlorphenamine. wikipedia.orgwisdomlib.org Beyond this specific example, the versatile reactivity of the nitrile group allows for its conversion into other functional groups, such as carboxylic acids through hydrolysis, which can be used for further derivatization in the synthesis of other complex molecules like the anti-hyperlipidemic drug metabolite of Fenofibrate or the muscle relaxant Baclofen. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Methodologies in Research on 2 4 Chlorophenyl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(4-chlorophenyl)butanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the butanenitrile chain. The aromatic protons typically appear as a set of doublets in the downfield region (around 7.2-7.4 ppm) due to the electron-withdrawing effect of the chlorine atom and the benzene (B151609) ring. The proton at the chiral center (alpha to the nitrile and phenyl group) would present as a multiplet, influenced by the adjacent methylene (B1212753) group. The methylene and methyl protons of the ethyl group appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.20 - 7.40 | Multiplet (or two doublets) | 4H |

| Methine (α-CH) | 3.80 - 4.00 | Triplet | 1H |

| Methylene (CH₂) | 1.80 - 2.00 | Multiplet | 2H |

| Methyl (CH₃) | 0.90 - 1.10 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the characterization of its complete carbon skeleton. libretexts.org The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the range of 115-125 ppm. youtube.com The carbons of the chlorophenyl ring appear in the aromatic region (125-140 ppm), with the carbon atom bonded to chlorine showing a distinct shift. The aliphatic carbons, including the chiral methine carbon, the methylene carbon, and the terminal methyl carbon, resonate in the upfield region of the spectrum. docbrown.info Quaternary carbons, such as the one attached to the chlorine and the nitrile carbon, typically show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Nitrile (C≡N) | 120 - 125 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (CH) | 128 - 130 |

| Aromatic (C-Cα) | 135 - 138 |

| Methine (α-CH) | 35 - 45 |

| Methylene (CH₂) | 25 - 30 |

| Methyl (CH₃) | 10 - 15 |

Note: Predicted values are based on standard chemical shift correlation charts. oregonstate.edu The solvent used can influence the exact chemical shifts. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. thermofisher.com For this compound (C₁₀H₁₀ClN), the theoretical monoisotopic mass is approximately 179.0502 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. thermofisher.com This precise mass determination is crucial for confirming the identity of the synthesized compound.

Study of Fragmentation Pathways for Structural Deduction

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation pathways provides valuable structural information. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak would be expected.

Common fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrile group, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a stable fragment. libretexts.org

Benzylic cleavage: Fission of the bond between the chiral carbon and the ethyl group is highly favorable, producing a stable benzylic-type cation containing the chlorophenyl and nitrile groups.

Loss of HCN: A common fragmentation for nitriles can occur, leading to a fragment ion with a mass 27 units less than the parent ion.

Fragmentation of the aromatic ring: The chlorophenyl ring can undergo fragmentation, including the loss of a chlorine radical (•Cl) or chlorobenzene.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Corresponding Fragment | Fragmentation Pathway |

| 179/181 | [C₁₀H₁₀ClN]⁺ | Molecular Ion (M⁺) |

| 150/152 | [C₈H₅ClN]⁺ | Loss of ethyl group (•C₂H₅) |

| 138/140 | [C₇H₅Cl]⁺ | Loss of propionitrile (B127096) (•C₃H₅N) |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Loss of chlorine from phenyl fragment |

Note: The m/z values represent the most abundant isotope. The presence of chlorine results in an M+2 isotopic peak for chlorine-containing fragments.

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for monitoring the progress of its synthesis. rsc.org

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. It is also used to identify suitable solvent systems for larger-scale purification.

Column chromatography is a standard preparative technique used to purify the compound on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), this compound can be effectively isolated from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the final compound. Due to the chiral nature of this compound, chiral HPLC is specifically employed to separate and quantify the two enantiomers, which is crucial in pharmaceutical contexts where stereoisomers can have different biological activities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing the purity of volatile compounds like this compound and identifying any volatile impurities.

Flash Column Chromatography for Product Isolation

Flash column chromatography is a purification technique that utilizes pressure to speed up the elution of a solvent through a column packed with a stationary phase, typically silica gel. phenomenex.com This method is widely used for the separation of chemical mixtures and is particularly effective for purifying reaction products. phenomenex.com

In the context of synthesizing compounds structurally related to this compound, flash column chromatography is a standard procedure for product isolation. For instance, in the synthesis of 2-Cyano-2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1-(3-pyridyl)butane, the final product was purified using column chromatography after the reaction was quenched and extracted. prepchem.com The process involves dissolving the crude product in a suitable solvent and passing it through a silica gel column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. mit.edu

The choice of eluent (mobile phase) is critical for effective separation and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). mit.edu The goal is to find a solvent system that provides a good separation between the desired product and any impurities. By applying pressure, the separation process is significantly faster than traditional gravity-fed column chromatography. phenomenex.com Automated flash chromatography systems offer further advantages by allowing for gradient elution, where the solvent composition is changed during the run to optimize the separation of complex mixtures. youtube.com

Table 1: Key Parameters in Flash Column Chromatography

| Parameter | Description | Relevance in Synthesis |

| Stationary Phase | The solid adsorbent material packed in the column, most commonly silica gel. phenomenex.com | Its properties determine the separation mechanism. |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. mit.edu | The polarity of the eluent is adjusted to control the elution speed of the compounds. |

| Pressure | Applied air or nitrogen pressure to accelerate the solvent flow. phenomenex.com | Significantly reduces the purification time compared to gravity chromatography. |

| Loading Technique | The method of applying the sample to the column (e.g., neat, in solution, or on silica). mit.edurochester.edu | Proper loading ensures a uniform band and better separation. |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction. rsc.orgyoutube.com It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture at various time points. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. rochester.edu

By comparing the spots of the reaction mixture with those of the pure starting material and expected product, a chemist can determine the extent of the reaction. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. youtube.com The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially when the Rf values are similar. rochester.edu

Table 2: Application of TLC in Reaction Monitoring

| Step | Description | Purpose |

| Spotting | Applying small aliquots of the reaction mixture and reference compounds onto the TLC plate. rochester.edu | To have a baseline for comparison. |

| Development | Placing the TLC plate in a chamber with a suitable eluent. rochester.edu | To separate the components of the mixture. |

| Visualization | Detecting the separated spots, often using a UV lamp. youtube.com | To observe the positions of the starting materials and products. |

| Analysis | Comparing the Rf values of the spots to assess reaction completion. youtube.com | To determine if the starting material has been consumed and the product has been formed. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the purity assessment of volatile and semi-volatile compounds. thermofisher.comnih.gov

In the analysis of pharmaceutical starting materials and active pharmaceutical ingredients (APIs), GC-MS is crucial for detecting and quantifying impurities. thermofisher.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. semanticscholar.org

For a compound like this compound, GC-MS can be used to confirm its identity by comparing its retention time and mass spectrum to a reference standard. researchgate.net It can also be used to quantify the purity of a sample by measuring the area of the peak corresponding to the main compound relative to the areas of any impurity peaks. nih.govsemanticscholar.org The high sensitivity and selectivity of GC-MS make it possible to detect impurities at very low levels, which is critical in pharmaceutical applications. thermofisher.comnih.gov

Table 3: GC-MS Analysis Parameters

| Parameter | Description | Significance |

| GC Column | A long, thin tube coated with a stationary phase. semanticscholar.org | The choice of column affects the separation efficiency. |

| Carrier Gas | An inert gas, such as helium, that carries the sample through the column. semanticscholar.org | The flow rate of the carrier gas influences the retention times. |

| Oven Temperature Program | The temperature profile of the GC oven during the analysis. semanticscholar.org | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. |

| Ionization Method | The technique used to ionize the molecules in the mass spectrometer (e.g., Electron Ionization - EI). nih.govsemanticscholar.org | EI is a common and robust ionization method that produces characteristic fragmentation patterns. |

| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. semanticscholar.org | Provides the mass spectrum used for identification. |

X-ray Crystallography for Three-Dimensional Structural Characterization

In the study of organic compounds, single-crystal X-ray diffraction is a powerful tool for unambiguous structure elucidation. researchgate.net For a compound like this compound, obtaining a suitable crystal would allow for the direct visualization of its molecular structure. This would confirm the connectivity of the atoms and provide insights into its stereochemistry. The resulting crystal structure data includes unit cell dimensions, space group, and atomic coordinates, which together define the crystal lattice and the molecular packing. researchgate.net Hirshfeld surface analysis can further be used to investigate intermolecular interactions within the crystal structure.

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description | Importance |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. researchgate.net | Defines the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. researchgate.net | Provides insight into the packing and symmetry of the crystal. |

| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the determination of the precise molecular geometry. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. researchgate.net | Confirms the chemical structure and provides details about molecular conformation. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal, such as hydrogen bonds and van der Waals forces. | Influences the physical properties of the solid, such as melting point and solubility. |

Investigations into the Mechanistic Biological Activity of 2 4 Chlorophenyl Butanenitrile Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

The ability of 2-(4-chlorophenyl)butanenitrile derivatives to inhibit specific enzymes has been explored, revealing potential therapeutic applications.

Derivatives of this compound have shown notable inhibitory effects against certain enzymes. For instance, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated significant in vitro inhibitory activity against urease. nih.gov Several of these compounds exhibited inhibitory potential many times greater than the standard inhibitor, thiourea. nih.gov The IC50 values for these derivatives ranged from 0.32 ± 0.01 to 25.13 ± 0.13 μM, compared to thiourea's IC50 of 21.25 ± 0.13 μM. nih.gov

While specific studies on the inhibition of alkaline phosphatase by this compound itself are not detailed in the provided results, related structures have been investigated as enzyme inhibitors. For example, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) are known dual aromatase and sulfatase inhibitors. nih.gov This suggests that the broader class of compounds containing the chlorophenyl and nitrile or similar functional groups has the potential for enzyme inhibition.

Table 1: Urease Inhibitory Activity of 1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3 | 2.31 ± 0.01 |

| 6 | 2.14 ± 0.04 |

| 10 | 1.14 ± 0.06 |

| 20 | 2.15 ± 0.05 |

| 25 | 0.32 ± 0.01 |

| Thiourea (Standard) | 21.25 ± 0.13 |

Data sourced from a study on 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives. nih.gov

The design of more potent inhibitors is often guided by understanding the interactions between the inhibitor and the enzyme's binding site. For the urease-inhibiting thiosemicarbazide (B42300) derivatives, in silico docking studies were performed to correlate the biological activity with binding interactions. nih.gov Structure-activity relationship (SAR) studies indicated that the position of substituents on the aryl ring was crucial for potent activity, more so than the nature of the substituents themselves. nih.gov

In a broader context of related compounds, molecular modeling and SAR studies are pivotal. For instance, in the development of dual aromatase-sulfatase inhibitors, modifications to the structure, such as relocating or replacing halogen atoms and altering ring structures, were systematically performed to improve potency. nih.gov For compounds structurally related to this compound, it is suggested that the chlorophenyl group can enhance hydrophobic interactions within receptor pockets, while the nitrile group may form hydrogen bonds with key residues.

Receptor Binding Profiling and Interaction Mechanisms

The interaction of this compound derivatives with biological receptors is a key aspect of their pharmacological profile. Studies on structurally related compounds provide insights into these mechanisms. The chlorophenyl group is thought to enhance hydrophobic interactions with receptor pockets, and the nitrile group may participate in hydrogen bonding.

For instance, studies on tryptamine (B22526) derivatives, which share some structural similarities, have been evaluated for their binding to the gonadotropin-releasing hormone (GnRH) receptor. nih.gov These studies help to define the structural requirements for receptor binding. nih.gov Another example is the use of radiolabeled ligands to measure the competitive binding affinity (Ki values) of related compounds to receptors like the histamine (B1213489) H1 receptor. Mutagenesis studies can further identify critical amino acid residues within the receptor that are essential for binding.

Exploration of Antimicrobial Action Mechanisms

Certain derivatives of this compound have demonstrated antimicrobial properties. The mechanisms behind these actions are under investigation. For example, newly synthesized thioureides of 2-(4-chlorophenoxymethyl)benzoic acid showed specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida species. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds varied widely, from 32 to 1024 μg/mL, depending on the substitution pattern on the benzene (B151609) ring. researchgate.net

Other studies have explored nicotinonitrile derivatives incorporating a 4-chlorophenyl group. researchgate.netnih.gov For instance, 2-Methoxy–6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles were synthesized and evaluated for their in vitro antibacterial activity. researchgate.net Similarly, glycoside derivatives of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile were screened for their antibacterial activity against various bacterial strains. nih.gov

The general mechanisms by which antimicrobial agents work can be broad, ranging from disrupting cell membranes to inhibiting the synthesis of DNA, RNA, and proteins. mdpi.com Antimicrobial peptides (AMPs), for example, can act on bacterial biofilms at various stages of development. mdpi.com While the precise mechanisms for the this compound derivatives are not fully elucidated in the provided search results, the observed activity suggests interference with essential microbial processes.

Table 2: Antimicrobial Activity of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea Derivatives

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 5g (N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea) | E. coli | - |

| S. enteritidis | - | |

| P. aeruginosa | - | |

| S. aureus | - | |

| Candida spp. | - | |

| 5h (N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea) | E. coli | - |

| S. enteritidis | - | |

| P. aeruginosa | - | |

| S. aureus | - | |

| Candida spp. | - |

Note: Specific MIC values for each organism were not detailed in the provided abstract, but the compounds were noted to have a broad spectrum of activity with MICs ranging from 32 to 1024 μg/mL. researchgate.net

Understanding Molecular Interactions with Biological Targets via In Vitro Models

In vitro models are essential for elucidating the molecular interactions of compounds like this compound derivatives with their biological targets. These models can range from isolated enzyme assays and cell-based proliferation assays to more complex systems.

For example, the antitumor activity of some derivatives has been assessed using cell lines. exlibrisgroup.com A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are Src/Abl kinase inhibitors, showed excellent antiproliferative activity against both hematological and solid tumor cell lines. exlibrisgroup.com Similarly, selected nicotinonitrile glycoside derivatives were screened for their antitumor activity against human tumor cell lines. nih.gov

The study of dual aromatase-sulfatase inhibitors utilized a JEG-3 cell preparation to determine the IC50 values against these enzymes. nih.gov Such cell-based assays provide a more biologically relevant context than simple enzyme assays. In silico studies, such as molecular docking, are also valuable in vitro tools to predict and rationalize the binding of these compounds to their targets, as seen in the case of urease inhibitors. nih.gov

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 2-(4-Chlorophenyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents, achieving yields up to 88% under optimized conditions (e.g., solvent choice, catalyst loading, and temperature control) . Alternative multi-step organic reactions involving nitrile group introduction via nucleophilic substitution or cyanation reactions are also reported, with purity critical for pharmaceutical applications (e.g., as an impurity reference standard) . Key optimization factors include:

- Catalyst selection (e.g., nickel vs. copper-based systems).

- Solvent polarity (aprotic solvents like THF enhance reaction efficiency).

- Temperature control (room temperature to 80°C, depending on step).

What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and nitrile functionality.

- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z = 193.68) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve enantiomers using chiral columns (e.g., CHIRALPAK OD for enantiomeric excess analysis) .

How does the stability of this compound vary under different pH and solvent conditions?

Stability studies for analogous nitriles suggest:

- Acidic conditions : Potential hydrolysis of the nitrile group to carboxylic acids.

- Basic conditions : Risk of nucleophilic substitution at the chlorophenyl moiety.

- Solvent effects : Enhanced stability in aprotic solvents (e.g., DCM) compared to polar protic solvents (e.g., water) .

Methodological recommendations: - Use accelerated stability testing (e.g., 40°C/75% RH for 6 months).

- Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from:

- Purity variability : Impurities in synthesis (e.g., dimethylamino-substituted analogs) can skew bioactivity results. Use certified reference standards for calibration .

- Assay specificity : Differences in receptor-binding assays (e.g., H1 histamine vs. acetylcholine receptors). Validate targets using radioligand displacement assays .

- Structural analogs : Compare with derivatives like 2-(4-Chlorophenyl)-3-methylbutanenitrile to isolate substituent effects .

What strategies are effective for enantiomeric resolution of chiral derivatives of this compound?

Key methodologies include:

- Chiral HPLC : Using columns like CHIRALPAK OD with hexane/isopropanol eluents (e.g., 91% enantiomeric excess achieved for a related aminobutane nitrile) .

- Asymmetric synthesis : Copper-catalyzed amination reactions with chiral ligands to control stereochemistry during synthesis .

- Crystallization : Selective crystallization of diastereomeric salts (e.g., using tartaric acid derivatives) .

What mechanistic insights exist for the interaction of this compound with histamine H1 receptors?

Studies on structurally related compounds suggest:

- Receptor binding : The chlorophenyl group enhances hydrophobic interactions with receptor pockets, while the nitrile group may hydrogen-bond with key residues .

- Functional assays : Use radiolabeled ligands (e.g., [³H]-mepyramine) to measure competitive binding affinity (Ki values).

- Mutagenesis studies : Identify critical receptor residues (e.g., Asp107 in transmembrane domain 3) for binding .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

SAR strategies include:

- Substituent modification : Replace the chlorophenyl group with electron-withdrawing groups (e.g., nitro) to alter electron density and binding kinetics.

- Side-chain elongation : Introduce dimethylamino groups (as in 2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile) to enhance receptor affinity and anticholinergic activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.